1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanesulfonamide
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Overview
Description
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanesulfonamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromo substituent at the 4-position, a methyl group at the 1-position, and a dimethylmethanesulfonamide group attached to the pyrazole ring. It is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanesulfonamide typically involves the following steps:
Formation of 4-Bromo-1-methyl-1H-pyrazole: This intermediate can be synthesized by reacting 4-bromo-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The 4-Bromo-1-methyl-1H-pyrazole is then reacted with N,N-dimethylmethanesulfonamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce sulfoxides, sulfones, or amines.
Scientific Research Applications
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1-Methyl-4-bromopyrazole: Another related compound with similar structural features.
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone: A compound with a similar pyrazole core but different functional groups.
Uniqueness
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanesulfonamide is unique due to the presence of the dimethylmethanesulfonamide group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H12BrN3O2S |
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Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-(4-bromo-2-methylpyrazol-3-yl)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C7H12BrN3O2S/c1-10(2)14(12,13)5-7-6(8)4-9-11(7)3/h4H,5H2,1-3H3 |
InChI Key |
CZULXHFVEHBLSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)CS(=O)(=O)N(C)C |
Origin of Product |
United States |
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